2-(pyridin-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-3-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a pyridine ring at the 2-position. This compound is of interest due to its unique structure, which combines the properties of both cyclohexane and pyridine rings, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyridine derivatives under specific conditions. One common method is the Grignard reaction, where a pyridine Grignard reagent reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of pyridine-substituted cyclohexanones. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of 2-(pyridin-3-yl)cyclohexanone or 2-(pyridin-3-yl)cyclohexanoic acid.
Reduction: Formation of 2-(piperidin-3-yl)cyclohexanol.
Substitution: Formation of 2-(pyridin-3-yl)cyclohexyl halides or amines.
Scientific Research Applications
2-(pyridin-3-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridine ring allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)cyclohexan-1-ol
- 2-(pyridin-4-yl)cyclohexan-1-ol
- 2-(piperidin-3-yl)cyclohexan-1-ol
Uniqueness
2-(pyridin-3-yl)cyclohexan-1-ol is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position substitution on the pyridine ring allows for specific interactions that are not possible with 2- or 4-position substitutions, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
131356-81-5 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.